N-(2-ethoxyphenyl)-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide
CAS No.: 1040666-91-8
Cat. No.: VC11949306
Molecular Formula: C22H24N4O4S
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040666-91-8 |
|---|---|
| Molecular Formula | C22H24N4O4S |
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)-3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]propanamide |
| Standard InChI | InChI=1S/C22H24N4O4S/c1-3-30-19-7-5-4-6-18(19)25-20(27)13-10-16-14-31-22(24-16)26-21(28)23-15-8-11-17(29-2)12-9-15/h4-9,11-12,14H,3,10,13H2,1-2H3,(H,25,27)(H2,23,24,26,28) |
| Standard InChI Key | MUTRWDVDYXKXJF-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)OC |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)OC |
Introduction
N-(2-ethoxyphenyl)-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, and potential biological activities.
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the thiazole ring and the attachment of the carbamoyl and propanamide groups. Common methods involve the use of chloroacetyl chloride or similar reagents to form amide bonds, followed by condensation reactions to complete the thiazole ring .
Future Research Directions
Future studies should focus on synthesizing this compound and evaluating its biological activities using in vitro assays. Additionally, computational modeling could help predict its interactions with potential biological targets.
Data Table: Comparison of Thiazole Derivatives
Note: The molecular formula for N-(2-ethoxyphenyl)-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide is not available in the current literature.
Given the limitations in available data, further research is necessary to fully understand the properties and potential applications of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume